1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Overview
Description
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a 2-bromo-1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene can be synthesized through several methods, including halogenation reactions and electrophilic aromatic substitution. The reaction typically involves the bromination of 4-(2-bromo-1,1-difluoroethyl)benzene under controlled conditions to introduce the bromo group at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of bromine and other reagents under specific conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like hydroxide ions (OH-) and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as alcohols, amines, and other halogenated compounds.
Scientific Research Applications
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is compared with other similar compounds, such as 1-bromo-4-(trifluoromethyl)benzene and 2-bromo-4-(1,1-difluoroethyl)-1-fluorobenzene. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
1-bromo-4-(trifluoromethyl)benzene
2-bromo-4-(1,1-difluoroethyl)-1-fluorobenzene
This comprehensive overview provides a detailed understanding of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXJTCNRQOEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660150 | |
Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471246-90-9 | |
Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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